![molecular formula C18H17NO6 B5673130 dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate](/img/structure/B5673130.png)
dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate involves catalytic and acetylation reactions. For instance, 4-dimethylaminopyridine has been identified as an effective catalyst in acetylation reactions, significantly enhancing the reaction rate for hydroxy compounds (Connors & Albert, 1973). Additionally, the synthesis and reaction mechanisms involving dimethylamino pyridine derivatives highlight the versatility of these compounds in facilitating various chemical transformations (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, reveals significant insights. For example, the hydrogen-bonded dimers and the dihedral angles of substituent groups offer a glimpse into the complex molecular architecture of these compounds (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds, such as the use of dimethylamino pyridine derivatives as catalysts in acylation reactions, illustrate the chemical versatility and reactivity of these molecules. This is crucial for the development of new synthetic pathways and for understanding the compound's interactions in various chemical environments (Zhihui Liu et al., 2014).
properties
IUPAC Name |
dimethyl 3-(4-acetamidophenyl)-6-hydroxybenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10(20)19-12-6-4-11(5-7-12)13-8-9-14(21)16(18(23)25-3)15(13)17(22)24-2/h4-9,21H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFHYNLQGTKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334101 |
Source
|
Record name | Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4'-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate | |
CAS RN |
69836-66-4 |
Source
|
Record name | Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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